6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This compound features a fluorine atom at the 6-position of the benzo-thieno-pyrimidine framework, which may influence its chemical reactivity and biological properties. The structural complexity of this compound makes it a subject of interest in medicinal chemistry and drug design.
This compound can be classified under heterocyclic compounds, specifically thieno[3,2-d]pyrimidines. Thienopyrimidines have been explored for their potential as pharmaceutical agents due to their ability to interact with various biological targets. The presence of the fluorine atom suggests potential enhancements in pharmacokinetic properties such as increased lipophilicity and metabolic stability.
The synthesis of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various methods. A common approach involves the reaction of substituted thiophene derivatives with pyrimidine precursors. For instance, one method includes:
The yield and purity can be assessed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
The molecular structure of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
The structure can be visualized using molecular modeling software to assess steric interactions and electronic properties.
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one can participate in several chemical reactions:
These reactions can be monitored using spectroscopic methods such as infrared (IR) spectroscopy and mass spectrometry .
The mechanism of action for 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one largely depends on its biological target. For instance:
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications impact its biological activity .
The physical properties of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one include:
Chemical properties include its stability under acidic or basic conditions and reactivity towards electrophiles due to the presence of electron-rich sites within its structure .
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
The construction of the benzothienopyrimidinone core employs well-established cyclization methodologies, with the Gewald reaction serving as a cornerstone for assembling the requisite thiophene intermediate. This multicomponent reaction typically involves the condensation of a ketone (e.g., tetralone or cyclohexanone derivatives), sulfur, and an α-cyanoester or cyanoacetamide, facilitated by morpholine catalysis in ethanol under reflux conditions. Subsequent ring annulation introduces the pyrimidinone moiety, frequently achieved through two dominant pathways [5] [7] [9]:
Table 1: Key Cyclization Methods for Thienopyrimidinone Core Synthesis
Method | Reagents/Conditions | Key Intermediate/Product | Advantages | Limitations | Reported Yield Range |
---|---|---|---|---|---|
Gewald Reaction | Ketone, S₈, NCCH₂CO₂Et, Morpholine, EtOH, Δ | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Direct access to fused bicyclic 2-aminothiophenes | Requires optimization for specific ketone substrates | 45-85% [9] |
Formamide Cyclization | Formamidine acetate, DMF, 100-200°C | 5,6,7,8-Tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one | One-step route to 4-oxo core | Low functional group tolerance; Limited C4 derivatization | 60-75% [1] [9] |
POCl₃ Chlorination | POCl₃, DIPEA or DBU, 50-80°C, 4-12h | 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidine | Enables versatile C4 amination/etherification | Harsh conditions; Requires careful handling | 70-92% [4] [8] |
Nucleophilic Displacement | Amines/Ammonia, DCM, EtOH or dioxane, rt-80°C | 4-Amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidines | High diversity at C4 position | Dependent on quality of 4-chloro precursor | 75-95% [4] [9] |
The incorporation of fluorine at C6 is pivotal for enhancing target affinity and metabolic stability. Two primary synthetic routes dominate, each with distinct mechanistic considerations and optimal contexts [5] [9]:
Table 2: Fluorination Methods and Impact on Biological Activity (SAR)
Fluorination Method | Typical Conditions | Regioselectivity Control | Key SAR Impact | Example IC₅₀ Shift vs. Non-Fluoro Analog |
---|---|---|---|---|
Electrophilic (Selectfluor®) | Selectfluor®, CH₃CN/DMF, 20-80°C, (AgOTf) | Moderate (EDG dependent) | Modest potency increase; Improved log P; Enhanced metabolic stability | ~2-5 fold increase [9] |
Nucleophilic (SNAr) Cl→F | 6-Cl-Precursor, KF/CsF, DMSO/DMF, 120-180°C, (MW) | High | Significant potency boost (H-bond mimicry, dipole); Dramatically improved FRα/PCFT selectivity | >10 fold increase [5] |
Nucleophilic (SNAr) Br→F | 6-Br-Precursor, KF/CsF, DMSO, 150-180°C, MW | High | Similar to Cl→F; Bromide offers better LG reactivity in some complex systems | >10 fold increase [5] |
Ortho-Fluorine on Side Chain | Fluorinated aryl isocyanate in urea synthesis | N/A (Side chain mod.) | Enhanced target engagement via H-bonding; Improved cell permeability; Reduced clearance | Not applicable (Distinct modification) [9] |
CADD plays an indispensable role in the rational optimization of the 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one scaffold, enabling efficient exploration of chemical space and prediction of target binding [1] [6] [10].
Fragment-based drug discovery (FBDD) provides a powerful strategy for identifying novel chemical starting points against challenging targets, leveraging the 6-fluorothienopyrimidinone as a core structure or evolving from smaller fragments [3] [6] [9].
Table 3: Fragment-Based Screening Applications for Thienopyrimidinone Development
Target Protein | Screening Method | Initial Fragment Hit | Optimized 6-Fluoro Thienopyrimidinone Lead | Key Potency Gain | Primary Therapeutic Area |
---|---|---|---|---|---|
PDK1 | NMR (STD, WaterLOGSY) | Thieno[3,2-d]pyrimidin-4(3H)-one | 6,7-Disubstituted analogs (e.g., from [3]) | IC₅₀: 1-5 µM (from mM fragment affinity) | Cancer Metabolism |
RIPK2 | SPR, X-ray Crystallography | Aminothienopyrimidine | HY3 (IC₅₀ = 11 nM) [10] | >1000-fold increase in potency | Inflammation (Acute Liver Injury) |
GARFTase | X-ray, Biochemical Assay | Classical antifolate fragments | Compound 9 (Ki < 1 nM) [5] | >800-fold vs. previous gen. compounds | Cancer (Antifolate) |
VEGFR-2 | Virtual Screening, Docking | Known kinase hinge binders | 11n (VEGFR-2 phosphorylation inhibitor) [9] | Significant anti-angiogenesis in CAM | Cancer (Angiogenesis) |
Key Compounds Mentioned
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9